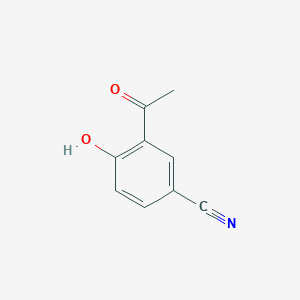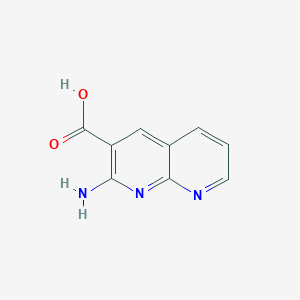
3-Amino-2-bromo-5-methylpyridine
Overview
Description
3-Amino-2-bromo-5-methylpyridine is a chemical compound with the molecular formula C6H7BrN2 . It can be prepared from 2-amino-3-methylpyridine, via bromination .
Synthesis Analysis
The synthesis of 3-Amino-2-bromo-5-methylpyridine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 3-Amino-2-bromo-5-methylpyridine consists of 6 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms . The IUPAC name for this compound is 2-bromo-5-methylpyridin-3-amine .Physical And Chemical Properties Analysis
The molecular weight of 3-Amino-2-bromo-5-methylpyridine is 187.04 g/mol . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not available in the search results .Scientific Research Applications
Organic Synthesis
“3-Amino-2-bromo-5-methylpyridine” is an important raw material and intermediate used in organic synthesis . It can be prepared from 2-amino-3-methylpyridine, via bromination .
Agrochemical Applications
This compound is used in the agrochemical field as a raw material and intermediate . However, the specific applications in this field are not detailed in the available resources.
Pharmaceutical Applications
In the pharmaceutical field, “3-Amino-2-bromo-5-methylpyridine” is used as a starting reagent for the synthesis of various compounds . For example, it has been used in the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reaction .
Dyestuff Applications
“3-Amino-2-bromo-5-methylpyridine” is also used in the dyestuff field as a raw material and intermediate . The specific applications in this field are not detailed in the available resources.
Quantum Mechanical Investigations
The compound has been used in quantum mechanical investigations. Density functional theory (DFT) studies were carried out for the pyridine derivatives synthesized from “3-Amino-2-bromo-5-methylpyridine” using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme .
Biological Activities
The pyridine derivatives synthesized from “3-Amino-2-bromo-5-methylpyridine” have been investigated for their biological activities. In particular, the anti-thrombolytic, biofilm inhibition and haemolytic activities of these derivatives were studied .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound can be used to synthesize various other compounds , which may have specific targets in biological systems.
Mode of Action
It’s known that this compound can participate in various organic synthesis reactions
Biochemical Pathways
The compound is primarily used as an intermediate in organic synthesis , and the downstream effects of these reactions would depend on the specific compounds being synthesized.
Result of Action
As an intermediate in organic synthesis , its effects would likely depend on the specific reactions it’s involved in and the compounds it’s used to synthesize.
Action Environment
Like many chemical compounds, its stability and reactivity may be affected by factors such as temperature, ph, and exposure to light or oxygen .
properties
IUPAC Name |
2-bromo-5-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOCHVONAOTFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494245 | |
| Record name | 2-Bromo-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34552-14-2 | |
| Record name | 2-Bromo-5-methyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34552-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)











